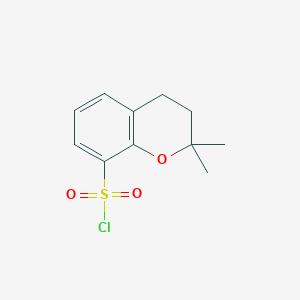
2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride is an organic compound with the molecular formula C11H13ClO3S. It is a derivative of chromene, a bicyclic structure consisting of a benzene ring fused to a pyran ring. This compound is notable for its sulfonyl chloride functional group, which makes it a valuable intermediate in organic synthesis.
作用机制
Target of Action
It is known that sulfonamide drugs, which share a similar functional group, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, which share a similar functional group, are known to inhibit the enzymes mentioned above, thereby affecting the associated physiological processes .
Biochemical Pathways
Based on the known actions of sulfonamides, it can be inferred that the compound may affect the carbonic anhydrase and tetrahydropteroate synthetase pathways .
Result of Action
Based on the known actions of sulfonamides, it can be inferred that the compound may have effects on diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride typically involves the sulfonation of 2,2-dimethyl-3,4-dihydrochromene. The process begins with the preparation of 2,2-dimethyl-3,4-dihydrochromene, which can be synthesized through the cyclization of appropriate precursors under acidic conditions. The sulfonation is then carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent, such as dichloromethane, at low temperatures to yield the sulfonyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient handling of reactive intermediates and the optimization of yield and purity.
化学反应分析
Types of Reactions
2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The chromene moiety can undergo oxidation to form chromanones or reduction to yield dihydrochromenes.
Electrophilic Aromatic Substitution: The benzene ring in the chromene structure can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Electrophilic Aromatic Substitution: Reagents like nitric acid, bromine, and sulfuric acid are utilized under controlled conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Produced by the reaction with alcohols or phenols.
Chromanones and Dihydrochromenes: Resulting from oxidation and reduction reactions, respectively.
科学研究应用
2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting sulfonamide-sensitive enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
相似化合物的比较
Similar Compounds
2,2-Dimethylchromene: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
3,4-Dihydrochromene: Similar structure but without the dimethyl groups, affecting its chemical properties and reactivity.
Chromene: The parent compound, which lacks both the dimethyl and sulfonyl chloride groups.
Uniqueness
2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride is unique due to the presence of both the dimethyl groups and the sulfonyl chloride functional group. This combination imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its significance in scientific research and industrial processes.
属性
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-8-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-11(2)7-6-8-4-3-5-9(10(8)15-11)16(12,13)14/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYJTDZEJDPCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC=C2)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2775719.png)
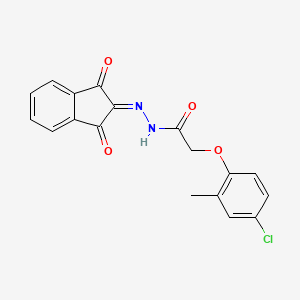
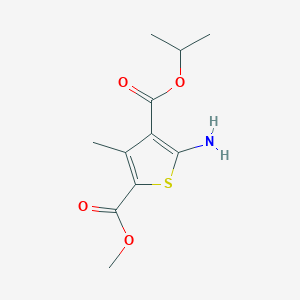
![methyl 4-{[(2-cyclohexyl-2-hydroxyethyl)carbamoyl]formamido}benzoate](/img/structure/B2775725.png)
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2775726.png)
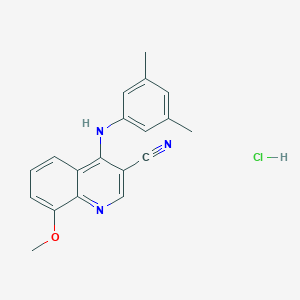
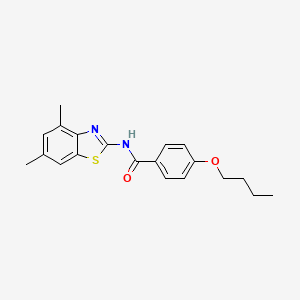
![2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2775729.png)
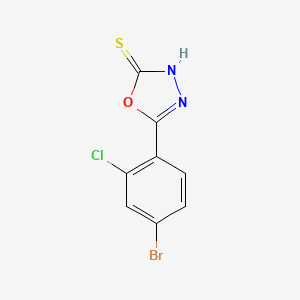
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/new.no-structure.jpg)
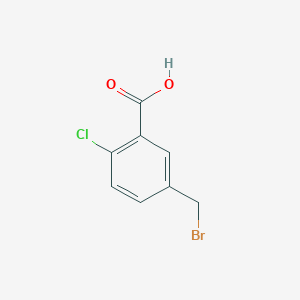
![1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2775739.png)
![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2775740.png)
